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Compound of Interest

Compound Name: Chitin synthase inhibitor 10

Cat. No.: B12403229 Get Quote

Chitin Synthase Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of

action, and biological activity of Chitin Synthase Inhibitor 10, a novel antifungal compound.

The information is compiled from peer-reviewed scientific literature to support research and

development in the field of antifungal drug discovery.

Core Chemical Properties
Chitin Synthase Inhibitor 10, identified as compound 9o in the scientific literature, is a

spiro[benzoxazine-piperidin]-one derivative.[1] Its key chemical and physical properties are

summarized below.
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Property Value Reference

Compound ID 9o [1]

Systematic Name

(Z)-3-(4-bromobenzylidene)-1'-

((E)-3-(4-

bromophenyl)acryloyl)-

[spiro[benzo[b][1][2]oxazine-

2,4'-piperidine]]-3(4H)-one

N/A

CAS Number 2725075-01-2 [3][4]

Molecular Formula C24H23Br2N3O6 [4]

Molecular Weight 609.26 g/mol [4]

Appearance White to off-white solid N/A

Solubility Soluble in DMSO [5]

Mechanism of Action and Biological Activity
Chitin Synthase Inhibitor 10 exerts its antifungal effect by targeting chitin synthase (CHS), a

crucial enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin, a polymer of N-

acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity

and protection. Its absence in mammals makes chitin synthase an attractive target for selective

antifungal therapies.[5]

Inhibition of Chitin Synthase
Compound 9o has demonstrated potent inhibitory activity against chitin synthase with a half-

maximal inhibitory concentration (IC50) of 0.11 mM.[1][3][4] Studies on related

spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives suggest that these compounds act as non-

competitive inhibitors of chitin synthase.[6][7] This indicates that the inhibitor binds to a site on

the enzyme other than the active site, altering the enzyme's conformation and reducing its

catalytic efficiency.

Antifungal Activity
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The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus

susceptible to osmotic stress and lysis. Chitin Synthase Inhibitor 10 has shown significant

antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[1]

Fungal Strain
Minimum Inhibitory
Concentration (MIC)

Reference

Candida albicans 64 µg/mL [4]

Aspergillus flavus 256 µg/mL [4]

Aspergillus fumigatus 128 µg/mL [4]

Cryptococcus neoformans 64 µg/mL [4]

Furthermore, studies on similar spiro[benzoxazine-piperidin]-one derivatives have shown

synergistic or additive effects when combined with other antifungal agents like fluconazole.[1]

Signaling Pathways and Experimental Workflows
Fungal Chitin Biosynthesis Pathway
The synthesis of chitin in fungi is a multi-step process that begins with glucose and culminates

in the polymerization of N-acetylglucosamine (GlcNAc) monomers at the cell membrane. Chitin
Synthase Inhibitor 10 targets the final step of this pathway.
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Click to download full resolution via product page

Figure 1. Fungal Chitin Biosynthesis Pathway and the target of Chitin Synthase Inhibitor 10.

Experimental Workflow: Chitin Synthase Inhibition
Assay
The following workflow outlines the key steps in determining the in vitro inhibitory activity of a

compound against chitin synthase. This method is based on a non-radioactive, high-throughput

screening assay.[5][8]
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Figure 2. Workflow for the in vitro Chitin Synthase Inhibition Assay.
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Experimental Workflow: Antifungal Susceptibility
Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum

Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[9][10]

Setup

Incubation

Analysis

Prepare serial dilutions of Chitin Synthase Inhibitor 10 in a 96-well plate

Add fungal inoculum to each well

Prepare a standardized fungal inoculum

Incubate the plate at a controlled temperature (e.g., 35-37°C)

Visually or spectrophotometrically assess fungal growth

Determine the MIC: the lowest concentration with no visible growth

Click to download full resolution via product page

Figure 3. Workflow for Antifungal Susceptibility Testing using the Broth Microdilution Method.

Detailed Experimental Protocols
Chitin Synthase Inhibition Assay Protocol
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This protocol is adapted from methodologies described for screening chitin synthase inhibitors.

[5][8]

Preparation of Fungal Cell Extract:

Culture Sclerotinia sclerotiorum mycelium in a suitable liquid medium (e.g., Potato

Dextrose Broth) at 23°C for 36 hours.[5][8]

Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).[5][8]

Wash the cells twice with ultrapure water.[8]

Disrupt the cells in liquid nitrogen.[5][8]

Digest the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then terminate

the reaction with a soybean trypsin inhibitor (e.g., 120 µg/mL).[8]

Assay Procedure:

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[5]

Prepare serial dilutions of Chitin Synthase Inhibitor 10 in a suitable buffer (e.g., 50 mM

Tris-HCl, pH 7.5). A stock solution can be made in DMSO.[5]

To each well, add the trypsin-pretreated cell extract, a premixed solution containing UDP-

GlcNAc (the substrate), and the test compound or DMSO (as a control).[5]

Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[5]

Detection and Analysis:

Wash the plate multiple times with ultrapure water to remove unbound components.[5]

Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) to each well

and incubate.

Wash the plate again to remove unbound WGA-HRP.
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Add a suitable peroxidase substrate and measure the absorbance using a microplate

reader.

The percentage of inhibition is calculated relative to the control, and the IC50 value is

determined from a dose-response curve.

Antifungal Susceptibility Testing Protocol (Broth
Microdilution)
This protocol is based on the standardized methods from the Clinical and Laboratory

Standards Institute (CLSI).[9][10]

Preparation of Antifungal Agent Dilutions:

Dissolve Chitin Synthase Inhibitor 10 in DMSO to create a stock solution.

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well

microtiter plate to achieve the desired final concentrations.

Preparation of Fungal Inoculum:

Culture the fungal strain on an appropriate agar medium.

Prepare a suspension of the fungal cells in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired

inoculum concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).[10]

Inoculation and Incubation:

Add the diluted fungal inoculum to each well of the microtiter plate containing the

antifungal agent dilutions.

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[11]
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Determination of MIC:

After incubation, visually inspect the wells for fungal growth (turbidity).

The MIC is defined as the lowest concentration of the antifungal agent that causes a

significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth

control.

Conclusion
Chitin Synthase Inhibitor 10 is a promising antifungal agent with a well-defined mechanism of

action targeting a fungal-specific pathway. Its potent in vitro activity, including against drug-

resistant strains, warrants further investigation for its potential as a therapeutic agent. The

experimental protocols and workflows provided in this guide offer a framework for researchers

to further evaluate this and similar compounds in the pursuit of novel antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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